3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a complex carbohydrate that plays significant roles in biological processes, particularly in the context of cell interactions and viral infections. It is a component of human milk oligosaccharides, contributing to the nutritional and immunological properties of breast milk. The compound is recognized for its involvement in the binding of influenza viruses, making it a subject of interest in virology and glycoscience.
This compound is primarily derived from fermentation processes involving genetically modified strains of Escherichia coli. It can be isolated from human milk, where it exists as part of a complex mixture of oligosaccharides. The sodium salt form is commonly used in research and industrial applications due to its stability and solubility.
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt belongs to the class of sialylated oligosaccharides, specifically categorized as a sialylated trisaccharide. Its structure comprises three main components: N-acetylneuraminic acid (sialic acid), galactose, and glucose.
The primary method for synthesizing 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt involves enzymatic glycosylation processes. The synthesis typically occurs in the Golgi apparatus of cells or can be replicated in vitro using specific glycosyltransferases.
The production process includes:
The structure of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can be represented as follows:
The compound consists of three sugar units linked together, with N-acetylneuraminic acid attached via an α-(2→3) linkage to galactose, which is further linked to glucose via a β-(1→4) bond.
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions vary based on conditions and reagents used.
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt functions primarily as a glycan component in O-glycopeptides. Its mechanism involves:
The compound has been shown to affect cell function, including impacts on gene expression and cellular metabolism, highlighting its importance in biological systems.
Relevant analyses indicate that the compound retains its structural integrity under physiological conditions, which is vital for its biological functions.
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has diverse applications in scientific research:
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt (3'-SLN) constitutes a critical architectural element in O-glycopeptides, where it typically terminates glycan chains on mucin-type glycoproteins. This sialylated trisaccharide (α-Neu5Ac-(2→3)-β-D-Gal-(1→4)-D-GlcNAc) serves as a determinant of glycan spatial conformation and biological accessibility. Its sodium salt formulation enhances solubility and stability, facilitating experimental manipulation while preserving biological relevance [4] [6].
In O-glycan biosynthesis, 3'-SLN occupies terminal positions on core 1 (Galβ1-3GalNAc-Ser/Thr) or core 2 (GlcNAcβ1-6[Galβ1-3]GalNAc-Ser/Thr) structures. The enzymatic addition of α2-3-linked sialic acid to N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) precursors occurs in the trans-Golgi apparatus via ST3 β-galactoside α2,3-sialyltransferases (ST3Gals). This modification prevents further chain elongation by masking the underlying galactose residue, thereby terminating poly-N-acetyllactosamine (poly-LacNAc) extension [2] [3].
Structurally, 3'-SLN introduces both electrostatic repulsion (via the anionic sialic acid carboxylate group) and steric bulk, which collectively influence glycoprotein conformation. In Helicobacter pylori recognition systems, 3'-SLN functions as a molecular mimic of human glycans, competitively inhibiting bacterial adhesion to gastric epithelium through steric blockade of neutrophil-activating protein (HPNAP) binding sites [6]. The sodium counterion neutralizes the trisaccharide's negative charge, optimizing its three-dimensional presentation for protein recognition.
Table 1: Enzymatic Cleavage Patterns of Sialylated Oligosaccharides by Endo-β-galactosidases
Enzyme Source | Specificity for 3'-SLN | Cleavage Site | Structural Constraints |
---|---|---|---|
Escherichia freundii | Resistant | Galβ1-4GlcNAc bonds | Inactivated by α2-3 sialylation of galactose |
Bacteroides fragilis | Resistant | Unbranched poly-LacNAc | Requires unsialylated Galβ1-4GlcNAc elements |
Flavobacterium keratolyticus | Partially sensitive | Branched poly-LacNAc | Tolerant of peripheral sialylation |
Clostridium perfringens | Resistant | Galα1-3Gal linkages | Specific for α-galactosyl epitopes |
The stereochemistry of 3'-SLN governs its participation in glycan-protein recognition cascades, with its α2-3 sialyllactosamine epitope serving as a high-affinity ligand for siglecs (sialic acid-binding immunoglobulin-type lectins) and selectins. The sodium salt configuration stabilizes the carboxylate moiety of N-acetylneuraminic acid (Neu5Ac), optimizing its spatial orientation for receptor engagement [2] [3].
Three-dimensional NMR analyses reveal that the 3'-sialyl linkage induces a characteristic bend in the oligosaccharide backbone, positioning the glycerol side chain of Neu5Ac for hydrophobic interactions with protein binding pockets. This contrasts with the extended conformation of unsialylated LacNAc. The N-acetyl group of sialic acid forms hydrogen bonds with conserved arginine residues in siglec-5, while the equatorial carboxylate coordinates calcium ions in selectin binding sites [3] [6].
Steric exclusion phenomena are evident in enzymatic processing: 3'-SLN demonstrates complete resistance to endo-β-galactosidases from Escherichia freundii and Bacteroides fragilis due to sialic acid occlusion of the galactose C3 hydroxyl group—the essential enzyme recognition site. This contrasts with unsialylated poly-LacNAc chains, which undergo extensive degradation by these enzymes [2]. Similarly, fucosylation at GlcNAc C3 (forming Lewis x epitopes) further restricts enzyme accessibility, highlighting the hierarchical nature of steric constraints in glycan processing.
Table 2: Influence of Structural Modifications on 3'-SLN Protein Interactions
Structural Feature | Effect on Protein Binding | Functional Consequence |
---|---|---|
Sialic acid carboxylate | Coordinate Ca²⁺ in selectins; H-bond with siglecs | Leukocyte rolling; inhibitory signaling |
Galactose C4 hydroxyl | Masked by sialic acid | Blocks β1-3/4 galactosyltransferase extension |
GlcNAc N-acetyl group | Van der Waals contacts with galectin-3 CRD | Weak affinity for galectins (Kd ~10⁻³ M) |
α2-3 linkage conformation | Induces 40° bend in glycan backbone | Optimizes siglec docking geometry |
Sodium counterion | Neutralizes electrostatic repulsion between glycans | Facilitates glycan clustering in membrane microdomains |
The regioisomer 6'-sialyl-N-acetyllactosamine (6'-SLN; α-Neu5Ac-(2→6)-β-D-Gal-(1→4)-D-GlcNAc) exhibits distinct biophysical and biological properties despite identical chemical composition. X-ray crystallographic studies demonstrate that the α2-6 linkage in 6'-SLN preserves the linear conformation of the LacNAc backbone, positioning sialic acid perpendicular to the galactose ring. This contrasts sharply with the bent topology of 3'-SLN [5] [7].
Biosynthetically, 6'-SLN formation is mediated by ST6 β-galactoside α2,6-sialyltransferase 1 (ST6Gal1), which shows preferential activity toward N-glycan antennae over O-glycan cores. This enzyme specificity underlies the predominant localization of 6'-sialylated epitopes on N-linked glycoproteins, while 3'-sialylated structures dominate in O-glycopeptides [5].
Functional divergence is exemplified in immune regulation:
Table 3: Comparative Biochemical Properties of Sialyl-N-acetyllactosamine Isomers
Property | 3'-SLN Sodium Salt | 6'-SLN Sodium Salt | Biological Significance |
---|---|---|---|
Molecular Formula | C₂₅H₄₂N₂O₁₉•Na (MW: 674.60) [4] | C₂₃H₃₈NO₁₉Na (MW: 655.53) [9] | Mass distinction in MS analysis |
Glycosidic Bond Angle | 40° bend at sialyl-galactose junction | Linear extension | Alters accessibility in glycan clusters |
Dominant Glycoconjugate | O-glycopeptides, glycolipids | N-glycoproteins | Compartmentalized biosynthetic pathways |
Galectin-3 Affinity | Kd = 1.2 ± 0.3 mM | Kd > 5 mM | Lattice formation in T cell regulation [5] |
H. pylori Inhibition | IC₅₀ = 45 μM [6] | IC₅₀ = 225 μM | Host defense mechanism specificity |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: